5-tert-butyl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide
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Overview
Description
5-tert-butyl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides This compound is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base such as triethylamine to yield the desired carboxamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazine ring.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an antitubercular agent, similar to pyrazinamide analogues.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine ring structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine carboxamide with antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
5-tert-butyl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazine carboxamides. Its tert-butyl and 3,5-dimethoxyphenyl groups may enhance its stability and bioactivity.
Properties
CAS No. |
879131-36-9 |
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Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
5-tert-butyl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)15-10-18-14(9-19-15)16(21)20-11-6-12(22-4)8-13(7-11)23-5/h6-10H,1-5H3,(H,20,21) |
InChI Key |
MNXNUMJDJROPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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